![molecular formula C21H27N3O7S2 B300450 2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B300450.png)
2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide, commonly known as MMSA, is a synthetic compound that has been the subject of extensive scientific research. It belongs to the class of sulfonamide compounds and has been found to have potential applications in various fields, including medicine, agriculture, and environmental science. In
Wirkmechanismus
MMSA is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting their activity, MMSA can reduce inflammation and pain. MMSA has also been found to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects
MMSA has been found to have various biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain. It has also been found to inhibit the growth of tumor cells and induce apoptosis. In bacterial studies, it has been found to be effective against certain types of bacteria. MMSA has also been found to have potential as a herbicide and insecticide in plant studies.
Vorteile Und Einschränkungen Für Laborexperimente
MMSA has several advantages for lab experiments. It is a synthetic compound, which means that its purity and concentration can be precisely controlled. It is also stable and can be stored for long periods of time. However, MMSA has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its synthesis method is complex and time-consuming. It also has low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MMSA. One direction is to explore its potential as a treatment for various types of cancer. Another direction is to investigate its potential as a water treatment agent. Additionally, further research is needed to determine its safety and efficacy in humans. Finally, research is needed to develop more efficient and cost-effective synthesis methods for MMSA.
Conclusion
In conclusion, MMSA is a synthetic compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its synthesis method is complex, but its purity and concentration can be precisely controlled. MMSA has been found to have anti-inflammatory, analgesic, and anti-tumor properties, and has potential as a herbicide, insecticide, and water treatment agent. Further research is needed to explore its potential as a treatment for various types of cancer, and to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
MMSA can be synthesized using a multi-step process. The first step involves the reaction of 2-amino-5-methylphenol with methylsulfonyl chloride to form 2-methoxy-5-methyl(methylsulfonyl)aniline. The second step involves the reaction of 4-(4-morpholinylsulfonyl)phenylacetic acid with thionyl chloride to form 4-(4-morpholinylsulfonyl)phenylacetyl chloride. The final step involves the reaction of the two intermediate compounds to form MMSA.
Wissenschaftliche Forschungsanwendungen
MMSA has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, it has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to be effective against certain types of bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa. In agriculture, MMSA has been found to have potential as a herbicide and insecticide. In environmental science, it has been found to have potential as a water treatment agent.
Eigenschaften
Produktname |
2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide |
---|---|
Molekularformel |
C21H27N3O7S2 |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C21H27N3O7S2/c1-16-4-9-20(30-2)19(14-16)24(32(3,26)27)15-21(25)22-17-5-7-18(8-6-17)33(28,29)23-10-12-31-13-11-23/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
WZLVYEWCTAPNLO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.